Ethyl 3-hydroxyhexadecanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

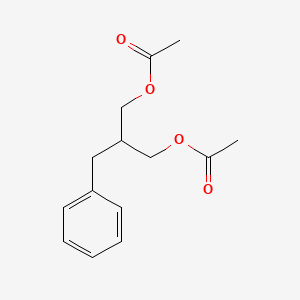

Ethyl 3-hydroxyhexadecanoate is a chemical compound with the formula C18H36O3 . It is also known as Hexadecanoic acid, 3-hydroxy-, ethyl ester .

Synthesis Analysis

The synthesis of Ethyl 3-hydroxyhexadecanoate involves several steps. First, tetradecanal is subjected to the Reformatsky reaction with ethyl bromoacetate, and the product is then converted into ethyl 3-oxohexadecanoate . After acetalization of the 3-oxo ester with ethylene glycol, 3,3-ethlenedioxyhexadecanoic acid is obtained by alkaline hydrolysis . The acid is condensed with coenzyme A (CoA) by the mixed anhydride method, and the resulting CoA ester is deprotected with 4 M HCl to obtain 3-oxohexadecanoyl-CoA .Molecular Structure Analysis

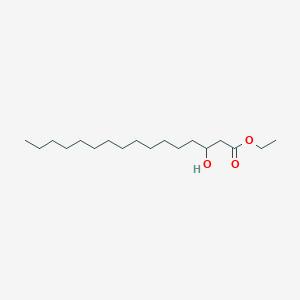

The molecular structure of Ethyl 3-hydroxyhexadecanoate is available as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C18H36O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18(20)21-4-2/h17,19H,3-16H2,1-2H3 .科学的研究の応用

Analysis of Lipopolysaccharides

Ethyl 3-hydroxyhexadecanoate derivatives, such as 3-hydroxytetradecanoic and 3-hydroxyhexadecanoic acids, have been used as chemical markers in the gas chromatography-mass spectrometry analysis of lipopolysaccharides. This method is useful for the determination and characterization of lipopolysaccharides in various environments, including bacteria-contaminated pharmacological products (Mielniczuk et al., 1992).

Synthesis of Pheromone Components

Ethyl 3-hydroxyhexadecanoate derivatives have been synthesized for use as key synthons in the production of pheromones, such as the oviposition-deterring pheromone of Rhagoletis cerasi L. A chemoenzymatic approach offers excellent enantiocontrol in the synthesis (Sharma & Chattopadhyay, 1997).

Study of Peroxisomal Bifunctional Proteins

Ethyl 3-oxohexadecanoate and related compounds have been synthesized for studying peroxisomal bifunctional proteins. This research aids in understanding the metabolic pathways and degradation processes of (bacterio)chlorophylls (Tsuchida et al., 2017).

Bioreduction Studies

Ethyl 3-oxohexanoate, a related compound, has been reduced by various microorganism strains to ethyl (R)-3-hydroxyhexanoate. This research contributes to understanding the bioreduction capabilities of different microbial species (Ramos et al., 2011).

特性

IUPAC Name |

ethyl 3-hydroxyhexadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18(20)21-4-2/h17,19H,3-16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSBJVJXSJSRRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(CC(=O)OCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-hydroxyhexadecanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-[(5-acetamido-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1142829.png)